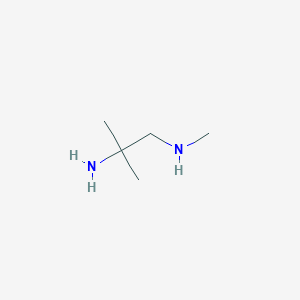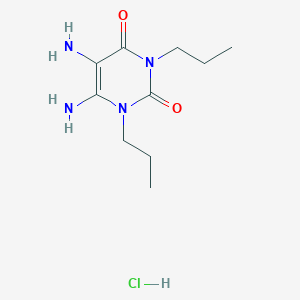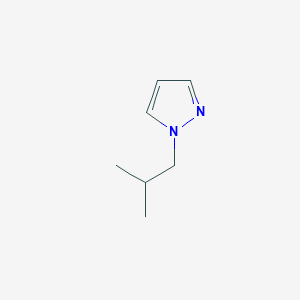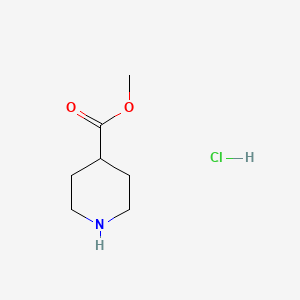
6-(フラン-2-イル)ニコチン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Furan-2-yl)nicotinic acid (6FNA) is an organic compound belonging to the class of compounds known as furanones. It has a variety of applications in the fields of science, medicine, and industry. 6FNA is a versatile building block for the synthesis of a wide range of compounds, including drugs and agrochemicals. It is also used in the manufacture of polymers, dyes, and catalysts. 6FNA is a key intermediate in the synthesis of several drugs, such as clopidogrel, which is used to treat cardiovascular diseases. In addition, 6FNA is used in the synthesis of ethylene glycol, which is used in the production of polymers and plastics.
科学的研究の応用
医薬品研究
フラン誘導体、例えば「6-(フラン-2-イル)ニコチン酸」などの化合物は、その潜在的な医薬品用途について頻繁に研究されています。 それらは様々な化学反応によって合成することができ、抗菌特性を持つ新薬の開発における重要な中間体となり得ます .
材料科学
材料科学において、フラン化合物は、ユニークな特性を持つ新規材料を作成するために使用することができます。 例えば、バイオマスから得られるフラン系ポリマーやプラスチックは、活発な研究分野です .
食品安全分析
フランは、その潜在的な発がん性のために、食品中で監視されています。 フランレベルを測定するための分析方法は、食品安全と公衆衛生を確保するために不可欠です .
化学合成
「6-(フラン-2-イル)ニコチン酸」は、化学合成における構成要素として使用される可能性があり、特にクロスカップリング反応によって複雑な分子を作成する際に使用されます .
将来の方向性
The use of furan platform chemicals, including 6-(Furan-2-yl)nicotinic acid, is part of a larger shift in the chemical industry towards using biomass instead of traditional resources like crude oil . This shift has the potential to lead to the development of a wide range of economically viable compounds .
作用機序
Target of Action
Furan derivatives, which include 6-(furan-2-yl)nicotinic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
It’s worth noting that furan-containing compounds, such as 6-(furan-2-yl)nicotinic acid, have been employed in various disease areas due to their wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
The molecular weight of 6-(furan-2-yl)nicotinic acid is 18917 g/mol , which may influence its bioavailability.
Action Environment
The shift from traditional resources such as crude oil to biomass for the production of chemicals, including furan platform chemicals like 6-(furan-2-yl)nicotinic acid, has been noted .
特性
IUPAC Name |
6-(furan-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRNVXLRKHVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597355 |
Source


|
| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884507-36-2 |
Source


|
| Record name | 6-(2-Furanyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)


